5-Pentyldihydrofuran-2(3H)-one-d4
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |
InChI Key |
OALYTRUKMRCXNH-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4
This document provides a comprehensive technical guide for the synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4, an isotopically labeled form of γ-nonalactone. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a stable, deuterated internal standard for quantitative assays. The synthesis detailed herein focuses on the preparation of [2,2,3,3-²H₄]-γ-nonalactone.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of deuterated γ-lactones, providing a basis for expected outcomes.
| Parameter | Value | Reference |
| Overall Yield | 17-27% | [1][2] |
| Deuterium (B1214612) Incorporation | >89% | [1][2] |
| Isotopic Purity | >92% for similar deuterated γ-lactones | [1] |
Experimental Protocol: Synthesis of [2,2,3,3-²H₄]-γ-Nonalactone
This protocol is adapted from established methods for the synthesis of deuterated γ-lactones.[1][2] The primary strategy involves the reduction of a protected hydroxypropiolic acid with deuterium gas, followed by subsequent reaction steps to yield the target molecule.
Materials:
-
Doubly protected hydroxypropiolic acid
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Appropriate solvents (e.g., ethyl acetate)
-
Reagents for subsequent cyclization and purification
Procedure:
-
Deuteration of the Alkyne Precursor: A solution of the doubly protected hydroxypropiolic acid in a suitable solvent (e.g., ethyl acetate) is subjected to a deuterium gas atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is stirred under a positive pressure of D₂ until the uptake of deuterium ceases, indicating the complete reduction of the alkyne to the corresponding deuterated alkane.
-
Deprotection and Lactonization: The protecting groups are removed under appropriate conditions to yield the deuterated γ-hydroxy acid. This intermediate is then subjected to acidic conditions to promote intramolecular cyclization (lactonization), forming the this compound ring.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel, to isolate the pure deuterated γ-lactone.
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and determine the extent of deuterium incorporation.
Visualizing the Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. For specific experimental details and safety precautions, it is crucial to consult the primary literature.[1][2]
References
Navigating the Landscape of γ-Nonalactone and its Deuterated Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 5-Pentyldihydrofuran-2(3H)-one, commonly known as γ-nonalactone. While the primary focus of this document is the readily available non-deuterated form (CAS No. 104-61-0), we also address the synthesis and application of its deuterated analogs, which are invaluable tools in modern research, particularly in metabolism and pharmacokinetic studies. A specific CAS number for 5-Pentyldihydrofuran-2(3H)-one-d4 could not be identified at the time of this publication; however, an internal identifier from a commercial supplier has been noted.
γ-Nonalactone is a naturally occurring lactone found in various fruits and fermented products, contributing a characteristic coconut-like aroma.[1][2] Beyond its use in the flavor and fragrance industry, its biological activities and those of related γ-lactones are of growing interest in the field of drug development.[3] This guide consolidates key chemical and physical data, experimental protocols, and relevant biological information to support ongoing and future research endeavors.
Core Data Presentation
Chemical and Physical Properties of γ-Nonalactone
A comprehensive summary of the key chemical and physical properties of γ-nonalactone (CAS No. 104-61-0) is presented in the tables below. This data has been compiled from various reputable sources to provide a solid foundation for experimental design and interpretation.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 104-61-0 | [4][5] |
| Molecular Formula | C₉H₁₆O₂ | [5] |
| Molecular Weight | 156.22 g/mol | [5] |
| Appearance | Colorless to pale straw-yellow liquid | [5] |
| Odor | Coconut-like, fruity | [6][7] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Sparingly soluble in water; soluble in non-polar solvents | [8] |
Table 2: Spectroscopic and Chromatographic Data
| Property | Value | Reference |
| ¹H NMR | Key signals at 2857 cm⁻¹ to 2954 cm⁻¹ (C-H), 1774 cm⁻¹ (C=O), 1180 cm⁻¹ (C-O) | [6] |
| Mass Spectrum (m/z) | Not specified | |
| Refractive Index | Not specified |
Table 3: Synonyms and Alternative Names
| Synonym |
| γ-Nonalactone |
| Aldehyde C-18 |
| Coconut aldehyde |
| 4-Hydroxynonanoic acid γ-lactone |
| Nonan-1,4-olide |
| Prunolide |
Experimental Protocols
Synthesis of γ-Nonalactone
A common method for the synthesis of γ-nonalactone involves the reaction of heptanal (B48729) and malonic acid.[6]
Materials:
-
Heptanal
-
Malonic acid
-
Ethyl ether
-
Cold concentrated HCl
-
85% H₂SO₄
-
Sodium bicarbonate
Procedure:
-
Combine heptanal (6.70 mL), malonic acid (5.20 g), and triethylamine (10.0 mL) in a flask and heat.
-
Separate the product using ethyl ether (30 mL) and cold concentrated HCl (8 mL in 25 g of ice).
-
Wash the organic layer with water and dry it.
-
Add 85% H₂SO₄ (10.0 mL) and heat for one hour.
-
Pipette the mixture into a solution of 20 g of sodium bicarbonate in 90 mL of water.
-
Separate the product with ethyl ether, wash with water, and distill to obtain γ-nonalactone.
Synthesis of a Deuterated γ-Nonalactone Analog (²H₂¹³C₂-γ-Nonalactone)
A recent study by Miller et al. (2023) details the synthesis of a novel isotopically labeled standard, ²H₂¹³C₂-γ-nonalactone, for quantification in wine samples.[9] This protocol is highly relevant for researchers needing a stable isotope-labeled internal standard for mass spectrometry-based assays.
Key Steps:
-
Synthesis of ¹³C₂-Ethyl bromoacetate (B1195939): ¹³C₂-bromoacetic acid is esterified in dry ethanol (B145695) with a catalytic amount of sulfuric acid.
-
Wittig Olefination: Heptaldehyde is reacted with the ylide generated from ¹³C₂-ethyl bromoacetate to introduce the ¹³C labels.
-
Deuterogenation: The double bond is reduced using a deuterium (B1214612) source to introduce the ²H labels.
-
Lactonization: The resulting deuterated and ¹³C-labeled ethyl 4-hydroxynonanoate is hydrolyzed and cyclized to form ²H₂¹³C₂-γ-nonalactone.
For the detailed, step-by-step protocol, readers are encouraged to consult the original publication.[9]
Biological Activity and Relevance in Drug Development
While γ-nonalactone is primarily known for its sensory properties, studies on related γ-lactones suggest a range of biological activities that may be of interest to drug development professionals.[3]
-
Neurological Effects: Some γ-lactones have been investigated for their psychopharmacological and neurochemical impacts.[3]
-
Antimicrobial Properties: Lactones can play a role in regulating antibiotic production and differentiation in certain bacterial species.[3]
-
Toxicity Profile: Toxicological studies on γ-nonalactone have been conducted. It is reported to be a mutagen and a severe skin irritant in some assays, while other studies indicate low toxicity upon oral administration in animal models.[10] It is not found to be a skin irritant or sensitizer (B1316253) in humans at typical exposure levels.[10]
Mandatory Visualizations
Logical Workflow for γ-Nonalactone Synthesis
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. gamma-Nonalactone | The Fragrance Conservatory [fragranceconservatory.com]
- 3. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 4. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 5. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. Gamma‑Nonalactone (C‑18) – creamy coconut [myskinrecipes.com]
- 8. 5-Pentyl-3H-furan-2-one | C9H14O2 | CID 10725569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gamma-Nonalactone - Hazardous Agents | Haz-Map [haz-map.com]
Spectral Data Analysis of 5-Pentyldihydrofuran-2(3H)-one-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Pentyldihydrofuran-2(3H)-one-d4, a deuterated isotopologue of γ-nonalactone. Due to the limited availability of direct spectral data for the d4-labeled compound, this document presents the detailed spectral analysis of the non-deuterated parent compound, γ-nonalactone (5-Pentyldihydrofuran-2(3H)-one), as a reference. The expected variations in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from the deuterium (B1214612) labeling are thoroughly discussed. This guide also includes representative experimental protocols for the synthesis and spectral analysis of deuterated lactones.
Introduction to this compound
This compound is a stable isotope-labeled version of γ-nonalactone, a naturally occurring lactone found in various fruits and fermented products, known for its characteristic coconut and fruity aroma. Deuterated compounds like this are invaluable tools in analytical and metabolic studies. They are frequently used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but distinct mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis. Furthermore, deuterium labeling is instrumental in mechanistic studies to trace the metabolic fate of molecules.
Spectral Data Presentation
The following tables summarize the key quantitative NMR and MS data for the non-deuterated 5-Pentyldihydrofuran-2(3H)-one (γ-nonalactone). The expected shifts and changes for the d4-labeled analog are described in the subsequent section.
¹H NMR Spectral Data of γ-Nonalactone
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-5 | ~4.4 | m | |
| H-3 | ~2.5 | m | |
| H-4 | ~2.3, ~1.8 | m | |
| H-1' | ~1.6 | m | |
| H-2', H-3', H-4' | ~1.3 | m | |
| H-5' | ~0.9 | t |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data of γ-Nonalactone
| Carbon | Chemical Shift (δ) ppm |
| C-2 (C=O) | ~177 |
| C-5 (CH-O) | ~81 |
| C-1' | ~36 |
| C-3 | ~29 |
| C-4' | ~32 |
| C-4 | ~28 |
| C-2' | ~25 |
| C-3' | ~23 |
| C-5' | ~14 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Mass Spectrometry Data of γ-Nonalactone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | < 5 | [M]⁺ |
| 99 | ~10 | [M - C₄H₇O]⁺ |
| 85 | 100 | [C₅H₉O]⁺ |
| 57 | ~20 | [C₄H₉]⁺ |
| 43 | ~30 | [C₃H₇]⁺ |
| 29 | ~25 | [C₂H₅]⁺ |
Note: The fragmentation pattern and relative intensities can be influenced by the ionization method and energy.
Expected Spectral Differences for this compound
The introduction of four deuterium atoms will lead to predictable changes in the NMR and MS spectra. Assuming the deuterium labels are on the C-3 and C-4 positions of the furanone ring:
-
¹H NMR Spectroscopy:
-
The signals corresponding to the protons at the C-3 and C-4 positions (~2.5, ~2.3, and ~1.8 ppm) will be absent or significantly reduced in intensity.
-
The multiplicity of the signal for the H-5 proton (~4.4 ppm) may be simplified due to the absence of coupling with the now-deuterated C-4 positions.
-
-
¹³C NMR Spectroscopy:
-
The signals for the deuterated carbons (C-3 and C-4) will be significantly lower in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and longer relaxation times.
-
These carbon signals may appear as multiplets due to the carbon-deuterium (C-D) coupling.
-
-
Mass Spectrometry:
-
The molecular ion peak ([M]⁺) will be observed at m/z 160, which is 4 mass units higher than that of the non-deuterated compound (156).
-
Fragment ions that retain the deuterated portion of the molecule will also show a corresponding mass shift. For example, the base peak at m/z 85, which is proposed to be [C₅H₉O]⁺ and contains the lactone ring, would be expected to shift to m/z 89 for the d4-analog.
-
Experimental Protocols
The following are representative protocols for the synthesis of a deuterated lactone and its subsequent NMR and MS analysis. These are generalized procedures and may require optimization for the specific synthesis of this compound.
Synthesis of a Deuterated γ-Lactone (Representative Protocol)
This protocol describes a general method for the synthesis of a deuterated γ-lactone via the reduction of a suitable precursor followed by lactonization.
Materials:
-
Precursor molecule (e.g., a keto-acid or an unsaturated ester)
-
Deuterium source (e.g., Deuterium gas (D₂), Sodium borodeuteride (NaBD₄))
-
Catalyst (e.g., Palladium on carbon (Pd/C))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol-d4)
-
Acid catalyst for lactonization (e.g., p-Toluenesulfonic acid)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the precursor molecule and the catalyst (if required). The flask is then flushed with an inert gas (e.g., Argon or Nitrogen).
-
Deuteration: The anhydrous solvent is added, and the mixture is cooled to an appropriate temperature (e.g., 0 °C). The deuterium source is then introduced. For D₂ gas, the reaction is stirred under a D₂ atmosphere. For NaBD₄, it is added portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification of the Intermediate: The reaction is quenched (e.g., with water or a mild acid). The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude intermediate is purified by column chromatography.
-
Lactonization: The purified deuterated intermediate is dissolved in a suitable solvent (e.g., Toluene), and a catalytic amount of an acid catalyst is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.
-
Final Purification: Upon completion, the reaction mixture is cooled, washed with a saturated bicarbonate solution and brine, dried, and concentrated. The final deuterated lactone is purified by column chromatography or distillation.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d6).
-
Cap the tube and gently invert it several times to ensure the sample is fully dissolved.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer to the deuterium signal of the solvent to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H spectrum.
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a stock solution of the this compound in a volatile organic solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for the mass spectrometer (typically in the µg/mL to ng/mL range).
Data Acquisition (GC-MS):
-
Gas Chromatography (GC):
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Technical Guide on the Acquisition of 5-Pentyldihydrofuran-2(3H)-one-d4 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the procurement of 5-Pentyldihydrofuran-2(3H)-one-d4 for research and development purposes. Initial investigations reveal a lack of direct commercial suppliers for this deuterated isotopologue. Consequently, this document provides a comprehensive overview of the commercial availability of its non-deuterated analogue, γ-nonalactone (5-Pentyldihydrofuran-2(3H)-one), and presents detailed, established protocols for its synthesis. Furthermore, a proposed synthetic pathway for obtaining the target deuterated compound, this compound, is outlined, offering a practical solution for its acquisition. This guide is intended to serve as a valuable resource for researchers requiring this labeled compound for use as an internal standard in mass spectrometry-based quantitative analyses or in metabolic studies.
Commercial Availability of Non-Deuterated 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)
Table 1: Commercial Suppliers of 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)
| Supplier | Product Name | Purity | Notes |
| Kao Corporation | γ-Nonalactone | High Purity | A primary manufacturer for large-volume purchasers.[1] |
| Givaudan | γ-Nonalactone | High Purity | A major manufacturer, often supplying high-purity grades.[1] |
| Sinofi Ingredients | Gamma-Nonalactone (B146572) | Bulk | A bulk manufacturer and supplier based in China.[1] |
| ODOWELL | Gamma Nonalactone | Not Specified | Manufacturer and supplier in China.[2] |
| Fraterworks | Gamma Nonalactone | Not Specified | Reseller of Ventos product.[10] |
| Consolidated Chemical | Aldehyde C-18 | Not Specified | Distributor offering bulk orders.[11] |
Established Synthesis Protocols for 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)
Several methods for the chemical synthesis of γ-nonalactone have been reported in the literature. These protocols typically involve the formation of a γ-hydroxy carboxylic acid followed by intramolecular cyclization (lactonization). Two common and well-documented methods are presented below.
Synthesis from Heptanal (B48729) and Malonic Acid
This method involves a Knoevenagel condensation of heptanal with malonic acid, followed by reduction and lactonization.
Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4.16 g (40 mmol) of malonic acid, 5.6 mL (40 mmol) of heptanal, and 8 mL (60 mmol) of triethylamine.[13]
-
Heat the mixture to 100-110°C for 1 hour.[13]
-
Cool the reaction mixture and transfer it to a separatory funnel. Rinse the flask with diethyl ether and add it to the separatory funnel.
-
Add 40 mL of 4N HCl to the separatory funnel and shake to separate the layers.[13]
-
Isolate the organic layer, wash with a saturated NaCl solution, and dry over anhydrous Na2SO4.[13]
-
Remove the solvent under reduced pressure to yield 3-nonenoic acid.
-
Lactonization: Dissolve the crude 3-nonenoic acid in a suitable solvent such as heptane.
-
Add an acidic catalyst, for instance, a strong acid resin like Amberlyst 15, and heat the mixture to reflux for 1 hour with vigorous stirring.[13]
-
Cool the mixture, decant the supernatant, and wash the resin with diethyl ether.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain crude γ-nonalactone.
-
The crude product can be purified by distillation.
Synthesis from n-Hexanol and Acrylic Acid
This method utilizes a free-radical addition of n-hexanol to acrylic acid, followed by lactonization.
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, an addition funnel, and a Dean-Stark trap containing a desiccant like anhydrous sodium sulfate, add a portion of n-hexanol and a catalyst such as zinc bromide.[14][15]
-
Heat the mixture to a reflux temperature of approximately 170-190°C.[15]
-
Addition of Reactants: Prepare a mixture of the remaining n-hexanol, acrylic acid, and a free-radical initiator like di-t-butyl peroxide (DTBP).[14][15]
-
Add this mixture dropwise to the heated reaction flask over several hours.[14][15]
-
Reaction and Workup: After the addition is complete, continue to reflux for an additional 5-15 hours, collecting any water generated in the Dean-Stark trap.[15]
-
After cooling, the reaction mixture can be worked up by washing with a sodium bicarbonate solution and water, followed by extraction with an organic solvent.
-
The organic layer is then dried, and the solvent is removed. The resulting crude product is purified by distillation to yield γ-nonalactone.
Proposed Synthesis of this compound
Given the lack of commercial sources for this compound, a de novo synthesis is necessary. A plausible and efficient approach would be to adapt the established synthesis of γ-nonalactone from heptanal and malonic acid by utilizing a deuterated malonic acid derivative. Specifically, malonic acid-d4 can be used to introduce four deuterium (B1214612) atoms at the C3 and C4 positions of the furanone ring.
Proposed Synthetic Pathway:
The proposed synthesis involves the reaction of heptanal with malonic acid-d4, followed by decarboxylation, reduction, and lactonization. The deuterium atoms on malonic acid-d4 are incorporated into the backbone of the resulting nonenoic acid intermediate, which then cyclizes to form the desired deuterated lactone.
Caption: Proposed synthesis of this compound.
Detailed Proposed Protocol:
-
Knoevenagel Condensation: In a round-bottom flask, combine heptanal and a molar equivalent of malonic acid-d4. Add a catalytic amount of a suitable base, such as piperidine (B6355638) or triethylamine, in a solvent like pyridine (B92270) or toluene. Heat the mixture with a Dean-Stark trap to remove the water formed during the reaction.
-
Decarboxylation and Reduction: The resulting deuterated nonenoic acid can be isolated and then reduced. A selective reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.
-
Lactonization: The saturated deuterated hydroxynonanoic acid is then subjected to acid-catalyzed lactonization. This can be accomplished by heating the compound in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to induce intramolecular cyclization to yield this compound.
-
Purification: The final product can be purified using standard techniques such as distillation or column chromatography to achieve the desired purity for research applications.
This proposed synthetic route provides a clear and feasible strategy for researchers to obtain this compound, enabling its use in various scientific investigations. The starting materials, heptanal and deuterated malonic acid, are commercially available from various chemical suppliers.
References
- 1. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]
- 2. Gamma Nonalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. United-States GAMMA-NONALACTONE | 104-61-0 supplier [chemnet.com]
- 4. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 5. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 7. SID 134972886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 9. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 10. fraterworks.com [fraterworks.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. nbinno.com [nbinno.com]
- 13. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. tandfonline.com [tandfonline.com]
- 15. CN102060816A - Synthesis method of gamma-nonalactone - Google Patents [patents.google.com]
An In-depth Technical Guide on the Safety and Handling of 5-Pentyldihydrofuran-2(3H)-one-d4
Chemical and Physical Properties
The primary difference between 5-Pentyldihydrofuran-2(3H)-one and its d4 analogue is the molecular weight, due to the replacement of four hydrogen atoms with deuterium. The physical and chemical properties are expected to be very similar.
| Property | Value (for non-deuterated analogue) | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to pale straw-yellow liquid | [3] |
| Odor | Coconut-like | [3] |
| Boiling Point | 196 °C at 760 mmHg | [4][5] |
| Flash Point | 106.67 °C (224 °F) | [4][5] |
| Specific Gravity | 0.981 to 0.987 @ 25°C | [4][5] |
| Refractive Index | 1.457 to 1.463 @ 20°C | [4][5] |
| Solubility | Sparingly soluble in water; soluble in alcohol and non-polar solvents.[6] | [4][5][6] |
| Vapor Pressure | 0.007 mmHg @ 25°C (estimated) | [4][5] |
Hazard Identification and GHS Classification
Based on information for related furanone compounds, the following hazards may be associated with 5-Pentyldihydrofuran-2(3H)-one-d4.
| Hazard Class | GHS Classification (for related compounds) | Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[7] | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[7] | P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[7] | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | Category 3: May cause respiratory irritation.[7] | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: The GHS classification for 5-Pentyl-3H-furan-2-one indicates that it does not meet GHS hazard criteria based on a number of reports.[6] However, due to the structural similarity to other furanones with known hazards, it is prudent to handle with care.
Experimental Protocols: Generalized Safety Assessment Workflow
In the absence of specific experimental data for this compound, a generalized workflow for assessing the safety of a new chemical entity is presented. This workflow is based on standard toxicological evaluation principles.
Caption: Generalized workflow for chemical safety assessment.
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.
4.1. Personal Protective Equipment (PPE)
A standard chemical handling workflow should always begin with the use of appropriate PPE.
Caption: Standard workflow for handling chemical reagents.
4.2. First Aid Measures
In case of exposure, follow these first aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[7][8]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7][8]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[8]
4.3. Fire Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazardous combustion products: Carbon monoxide and carbon dioxide.[9]
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7][9]
4.4. Accidental Release Measures
-
Personal precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
4.5. Stability and Reactivity
-
Reactivity: No data available.
-
Chemical stability: Stable under recommended storage conditions.[9]
-
Possibility of hazardous reactions: No data available.
-
Conditions to avoid: Heat, flames, and sparks.
-
Incompatible materials: Strong oxidizing agents.[9]
-
Hazardous decomposition products: Hazardous decomposition products formed under fire conditions - Carbon oxides.[9]
References
- 1. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 2. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 3. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-pentyl-5H-furan-2-one, 21963-26-8 [thegoodscentscompany.com]
- 5. 5-pentyl-5H-furan-2-one [flavscents.com]
- 6. 5-Pentyl-3H-furan-2-one | C9H14O2 | CID 10725569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Introduction to γ-Nonalactone and Isotopic Labeling
An in-depth technical guide to the isotopic labeling of γ-nonalactone, a significant aroma compound found in various fruits and fermented products like wine.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, providing detailed methodologies and quantitative data for the synthesis and application of isotopically labeled γ-nonalactone. The primary focus is its use as an internal standard in stable isotope dilution assays (SIDA) for precise quantification in complex matrices.
γ-Nonalactone is a cyclic ester recognized for its characteristic sweet, creamy, and coconut-like aroma.[2] It is a key contributor to the sensory profile of many fruits, such as peaches and apricots, and is also formed during the fermentation process in alcoholic beverages like wine.[2] Accurate quantification of γ-nonalactone is crucial for flavor and aroma research, quality control, and understanding biochemical pathways.
Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C).[3] For γ-nonalactone, this process creates an ideal internal standard for quantitative analysis by mass spectrometry. An isotopically labeled standard, such as ²H₂¹³C₂-γ-nonalactone, is chemically identical to the natural analyte but has a different mass.[2][4] This allows it to be distinguished by a mass spectrometer while behaving identically during sample preparation and analysis, correcting for analyte loss and matrix effects, thus enabling highly accurate and precise quantification through Stable Isotope Dilution Analysis (SIDA).[1][2]
Chemical Synthesis of Isotopically Labeled γ-Nonalactone
A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, has been synthesized for use as an internal standard.[4][5][6] The synthesis strategically introduces two Carbon-13 (¹³C) atoms and two Deuterium (B1214612) (²H) atoms into the molecule.
Synthesis Pathway
The synthesis starts with heptaldehyde and involves two key steps: a Wittig olefination to introduce the ¹³C atoms and a subsequent deuterogenation step to introduce the ²H atoms, followed by lactonization.[1][4]
Caption: Chemical synthesis pathway for ²H₂¹³C₂-γ-nonalactone.
Experimental Protocol: Synthesis of ²H₂¹³C₂-γ-Nonalactone
The following protocol is a representative methodology based on the described synthesis.[1][4][6]
-
Step 1: Wittig Olefination (¹³C₂ Labeling)
-
To a solution of a ¹³C₂-labeled phosphonium (B103445) ylide (e.g., prepared from ethyl bromoacetate-¹³C₂) in an appropriate anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.
-
Slowly add heptaldehyde to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ¹³C₂-labeled ethyl non-2-enoate by column chromatography.
-
-
Step 2: Deuterogenation (²H₂ Labeling)
-
Dissolve the purified ¹³C₂-labeled ethyl non-2-enoate in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Purge the reaction vessel with deuterium gas (²H₂) and maintain a positive pressure (e.g., using a balloon) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the ²H₂, ¹³C₂-labeled ethyl nonanoate.
-
-
Step 3: Hydrolysis and Lactonization
-
Reflux the deuterated and carbon-labeled ester in an aqueous acidic solution (e.g., 6M HCl) for several hours to hydrolyze the ester to the corresponding 4-hydroxynonanoic acid.
-
Upon heating, the hydroxy acid will spontaneously cyclize to form the γ-lactone.
-
After cooling, extract the final product, ²H₂¹³C₂-γ-nonalactone, with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final isotopically labeled standard as a colorless oil.[6]
-
Application in Stable Isotope Dilution Analysis (SIDA)
The primary application of isotopically labeled γ-nonalactone is in SIDA coupled with gas chromatography-mass spectrometry (GC-MS) for the quantification of its unlabeled counterpart in complex samples like wine.[1][4]
SIDA-SPE-GC-MS Workflow
The workflow involves spiking a known quantity of the labeled standard into the sample, extracting and concentrating the analytes, and finally analyzing the sample by GC-MS.
Caption: Workflow for γ-nonalactone quantification using SIDA-SPE-GC-MS.
Experimental Protocol: SIDA-SPE-GC-MS Analysis
This protocol outlines the method for quantifying γ-nonalactone in wine.[1][7]
-
Sample Preparation:
-
Measure a precise volume of the wine sample (e.g., 50 mL).
-
Add a known volume and concentration of the ²H₂¹³C₂-γ-nonalactone internal standard solution (e.g., 100 µL of a 10,000 µg/L solution in ethanol).[7]
-
Vortex the sample to ensure homogeneity.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a divinylbenzene (B73037) polymer-based sorbent) with an organic solvent (e.g., methanol) followed by water.
-
Load the spiked wine sample onto the cartridge.
-
Wash the cartridge with water to remove sugars, acids, and other polar interferences.
-
Dry the cartridge by passing air through it for at least 30 minutes.[6]
-
Elute the γ-nonalactone and the labeled standard using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the eluate to a final volume (e.g., 100 µL) under a gentle stream of nitrogen.[6]
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate γ-nonalactone from other volatile compounds.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both the native γ-nonalactone and the labeled internal standard. Key ions for γ-nonalactone often include m/z 85.[8] The labeled standard will have a corresponding ion at a higher mass (e.g., m/z 89).[7]
-
-
Quantification:
-
Calculate the peak area ratio of the native analyte to the internal standard.
-
Determine the concentration of γ-nonalactone in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.[1][6]
-
Data Presentation: Method Validation and Application
The use of the labeled standard provides a robust and reliable method for quantification.
Table 1: SIDA Method Validation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Calibration Range | 0 - 100 µg/L | [1][4] |
| Linearity (R²) | > 0.99 | [1][4] |
| Reproducibility | 0.72% | [1][4] |
| Repeatability | 0.38% |[1][4] |
Table 2: Example Application - γ-Nonalactone in Wine
| Wine Type | Concentration Range (µg/L) | Reference |
|---|---|---|
| New Zealand Pinot Noir | 8.3 - 22.5 | [1][4] |
| Australian White Wines | up to 59 | [9] |
| Australian Red Wines | up to 39.7 |[9] |
Biosynthetic Pathways and Labeling
Understanding the natural formation of γ-nonalactone can open avenues for biosynthetic labeling studies. In yeast, γ-nonalactone is believed to be formed from fatty acid precursors, primarily linoleic acid.[10] Labeling experiments using deuterated linoleic acid have helped elucidate the biosynthetic routes.[10]
Caption: Proposed biosynthetic pathway of γ-nonalactone from linoleic acid.
This knowledge allows researchers to use labeled precursors in fermentation or cell culture studies to trace metabolic fluxes and understand the mechanisms of flavor and aroma production. For example, feeding a yeast culture with ¹³C-labeled glucose could result in a ¹³C-labeled γ-nonalactone, providing insights into carbon flow through the yeast's metabolic network.[]
References
- 1. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantification of several 4-alkyl substituted gamma-lactones in Australian wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of γ-Nonalactone in Complex Matrices using 5-Pentyldihydrofuran-2(3H)-one-d4 as an Internal Standard
Introduction
γ-Nonalactone (5-pentyldihydrofuran-2(3H)-one) is a significant flavor and aroma compound found in various foods and beverages, including wine, dairy products, and fruits.[1][2][3][4] It imparts characteristic sweet, coconut-like, and fruity notes.[1][4][5] Accurate quantification of γ-nonalactone is crucial for quality control and product development in the food and fragrance industries. However, its analysis in complex matrices can be challenging due to matrix effects and potential losses during sample preparation.
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative method that overcomes these challenges.[6][7][8][9] SIDA involves the addition of a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard, to the sample at the beginning of the analytical workflow. 5-Pentyldihydrofuran-2(3H)-one-d4, a deuterated analog of γ-nonalactone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[10] This co-elution allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.
This application note provides a detailed protocol for the quantification of γ-nonalactone in wine samples using this compound as an internal standard, employing Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of the Method
The core of this method is the Stable Isotope Dilution Analysis (SIDA). A known quantity of this compound (the internal standard) is spiked into the sample containing an unknown quantity of native γ-nonalactone (the analyte). The sample is then subjected to a solid-phase extraction (SPE) cleanup procedure. The extract is analyzed by GC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by mass spectrometry.
Because the deuterated internal standard is chemically identical to the analyte, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.[10] The concentration of the native γ-nonalactone is determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard against a calibration curve. This ratiometric measurement ensures high accuracy and precision, as it is independent of sample volume and recovery efficiency.[6][7]
References
- 1. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. researchgate.net [researchgate.net]
- 8. Research progress in the synthesis of stable isotopes of food flavour compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
Application Note: Quantitative Analysis of γ-Nonalactone using a Deuterated Internal Standard by GC-MS
Introduction
5-Pentyldihydrofuran-2(3H)-one, commonly known as γ-nonalactone, is a significant aroma compound found in a variety of foods and beverages, including wine, fruits, and dairy products.[1][2] It is characterized by a distinct coconut-like, sweet, and fruity aroma.[1][3][4] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and research into food chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like γ-nonalactone.[5] To achieve the highest level of accuracy and precision, especially in complex matrices, the Stable Isotope Dilution Assay (SIDA) is the method of choice.[1][6] This method utilizes a stable isotope-labeled version of the analyte, such as 5-Pentyldihydrofuran-2(3H)-one-d4 (γ-nonalactone-d4), as an internal standard (IS). Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantification.[6][7]
This application note provides a detailed protocol for the quantification of γ-nonalactone in a wine matrix using γ-nonalactone-d4 as an internal standard, coupled with Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by GC-MS analysis.
Experimental Workflow and Quantification Principle
The overall analytical process follows a streamlined workflow from sample preparation to final data analysis. The core of the quantitative method relies on the principle of isotope dilution, where the ratio of the analyte to a known amount of its labeled internal standard is used to determine the analyte's concentration.
Detailed Experimental Protocol
This protocol is adapted from methodologies for analyzing lactones in wine.[1][8][9]
1. Materials and Reagents
-
Standards: γ-Nonalactone (≥97%), this compound (γ-Nonalactone-d4).
-
Solvents: Ethanol (B145695) (absolute), Dichloromethane (B109758) (DCM, HPLC grade), Methanol (HPLC grade).
-
Water: Type 1 Ultrapure Water.
-
Model Wine Solution: 12% (v/v) ethanol in Type 1 water, with 5 g/L tartaric acid, adjusted to pH 3.2.[9]
-
SPE Cartridges: Polymer-based reversed-phase cartridges (e.g., Bond Elut-ENV, 200 mg).
-
Glassware: Volumetric flasks, pipettes, 1.5 mL GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator.
2. Preparation of Standard Solutions
-
Stock Solutions (1000 mg/L): Prepare separate stock solutions of γ-nonalactone and γ-nonalactone-d4 in absolute ethanol.
-
Internal Standard Spiking Solution (10 mg/L): Dilute the γ-nonalactone-d4 stock solution in ethanol.
-
Calibration Standards (0 - 100 µg/L): Prepare a series of calibration standards by spiking model wine solution with appropriate volumes of the γ-nonalactone stock solution and a fixed volume of the IS spiking solution.[1][3][4] A typical series might include 0, 5, 10, 25, 50, and 100 µg/L of γ-nonalactone, each containing 10 µg/L of γ-nonalactone-d4.
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To a 50 mL wine sample, add a precise volume of the internal standard spiking solution (e.g., 50 µL of 10 mg/L IS solution to achieve a final concentration of 10 µg/L).[9] Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of model wine solution. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 50 mL spiked wine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 2-3 mL/min).
-
Washing: Wash the cartridge with 10 mL of Type 1 water to remove sugars, acids, and other polar interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 20-30 minutes.
-
Elution: Elute the trapped analytes with 2 mL of dichloromethane into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer: Transfer the final concentrated extract into a 200 µL glass insert within a 1.5 mL GC vial for analysis.
4. GC-MS Analysis The instrument is set up to monitor specific ions for the analyte and the internal standard for maximum sensitivity and selectivity (Selected Ion Monitoring - SIM mode).
| Table 1: GC-MS Instrument Parameters | |
| Parameter | Setting |
| GC System | Agilent GC-MS System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |
| Injection | 1 µL, Splitless mode |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 50 °C (hold 1 min), ramp at 8 °C/min to 240 °C, hold for 5 min[11] |
| MS System | Quadrupole Mass Spectrometer |
| Transfer Line | 240 °C[12] |
| Ion Source Temp. | 200 °C[12] |
| Ionization Mode | Electron Impact (EI), 70 eV[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Table 2: Selected Ion Monitoring (SIM) Parameters | |||
| Compound | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| γ-Nonalactone (Analyte) | ~15.5 min | 85 [2][13] | 41, 56, 99 |
| γ-Nonalactone-d4 (IS) | ~15.5 min | 89 [4][9] | 43, 60, 103 |
| Note: The quantifier ion for the d4-IS is shifted by +4 amu compared to the analyte, assuming the deuterium (B1214612) labels are retained in the primary fragment. Qualifier ions are monitored to confirm identity. |
Data Analysis and Results
1. Calibration Curve After analyzing the calibration standards, a calibration curve is constructed by plotting the peak area ratio (Area of γ-Nonalactone / Area of γ-Nonalactone-d4) against the concentration ratio (Concentration of γ-Nonalactone / Concentration of γ-Nonalactone-d4). The resulting curve should demonstrate excellent linearity.[1][3][4]
| Table 3: Example Calibration Data | ||
| Analyte Conc. (µg/L) | IS Conc. (µg/L) | Peak Area Ratio (Ax/Ais) |
| 0 | 10 | 0.00 |
| 5 | 10 | 0.48 |
| 10 | 10 | 0.99 |
| 25 | 10 | 2.52 |
| 50 | 10 | 5.05 |
| 100 | 10 | 10.11 |
| Linearity (R²) | > 0.99 [1] | |
| Reproducibility (RSD%) | < 5% [7] |
2. Quantification of Unknown Samples The peak area ratio of the analyte to the internal standard is calculated from the chromatogram of the unknown sample. Using the linear regression equation from the calibration curve (y = mx + b), the concentration of γ-nonalactone in the sample can be determined accurately.
The use of this compound as an internal standard provides a robust, highly accurate, and sensitive method for the quantification of γ-nonalactone by GC-MS. The stable isotope dilution approach effectively mitigates matrix interferences and procedural variability, making it an ideal methodology for complex samples such as wine, fruit juices, and other food products. This protocol offers researchers and quality control professionals a reliable framework for obtaining precise quantitative data essential for product development and safety assessment.
References
- 1. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]
- 12. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of γ-Nonalactone in Food Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of γ-nonalactone in various food matrices. γ-Nonalactone is a significant flavor and aroma compound found in many fruits and food products, often imparting a characteristic coconut-like scent.[1] To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, 5-Pentyldihydrofuran-2(3H)-one-d4 (γ-nonalactone-d4). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in the food and beverage industry and drug development.
Introduction
γ-Nonalactone (also known as 4-hydroxynonanoic acid γ-lactone) is a naturally occurring lactone that contributes to the characteristic aroma of a variety of foods, including peaches, apricots, and coconuts.[1] Its presence and concentration are critical to the flavor profile of these products. Accurate quantification of γ-nonalactone is therefore essential for quality control, product development, and flavor research. While gas chromatography-mass spectrometry (GC-MS) has traditionally been used for its analysis[2][3][4], LC-MS/MS offers high selectivity and sensitivity, often with simpler sample preparation. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[5]
Experimental
Materials and Reagents
-
γ-Nonalactone (≥97% purity)
-
This compound (γ-nonalactone-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Food matrix samples (e.g., fruit juice, wine, dairy products)
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of γ-nonalactone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of γ-nonalactone by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL in methanol.
Sample Preparation (Liquid Samples - e.g., Fruit Juice, Wine):
-
Centrifuge the liquid sample at 5000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add 10 µL of the 1 µg/mL internal standard working solution.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.
Sample Preparation (Solid/Semi-Solid Samples - e.g., Fruit Puree, Yogurt):
-
Homogenize 1 g of the sample with 5 mL of methanol.
-
Add 10 µL of the 1 µg/mL internal standard working solution.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| γ-Nonalactone | 157.1 | 85.1 (Quantifier) | 15 | 40 |
| 157.1 | 99.1 (Qualifier) | 12 | 40 | |
| γ-Nonalactone-d4 (IS) | 161.1 | 89.1 | 15 | 40 |
Note: The characteristic ion peak for γ-nonalactone is often observed at m/z 85.[2][3]
Results and Discussion
Method Performance
The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Sample Analysis
The method was applied to determine the concentration of γ-nonalactone in commercially available peach juice and coconut milk.
Table 2: Quantification of γ-Nonalactone in Food Samples
| Sample | γ-Nonalactone Concentration (ng/mL or ng/g) ± SD |
| Peach Juice | 152.4 ± 8.7 |
| Coconut Milk | 875.1 ± 45.2 |
The results demonstrate the suitability of this method for the quantitative analysis of γ-nonalactone in different food matrices. The use of the deuterated internal standard effectively compensated for matrix-induced signal suppression or enhancement, ensuring accurate quantification.
Experimental Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for the quantification of γ-nonalactone.
The logical relationship for the Multiple Reaction Monitoring (MRM) is illustrated below.
Caption: MRM transitions for γ-nonalactone and its internal standard.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of γ-nonalactone in food matrices. The method is sensitive, selective, and accurate, making it a valuable tool for quality control and research in the food and beverage industry. The detailed protocol and clear workflow diagrams provide a comprehensive guide for easy implementation in analytical laboratories.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
Application Note: Quantitative Analysis of δ-Nonalactone in Food Matrices using a Stable Isotope Dilution Assay with 5-Pentyldihydrofuran-2(3H)-one-d4
Abstract
δ-Nonalactone (5-Pentyldihydrofuran-2(3H)-one) is a critical aroma compound found in a variety of foods, including dairy products, fruits, and beverages, imparting characteristic coconut, creamy, and fruity notes. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and product development. The Stable Isotope Dilution Assay (SIDA) is the gold standard for the precise measurement of volatile flavor compounds. This application note provides a detailed protocol for the quantification of δ-nonalactone in food matrices using its deuterated analogue, 5-Pentyldihydrofuran-2(3H)-one-d4, as an internal standard. The methodology covers sample preparation using Solid Phase Extraction (SPE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The perceived flavor of food is a complex interplay of numerous volatile and non-volatile compounds. Among these, lactones play a significant role in the characteristic aroma of many products. δ-Nonalactone is a key flavor component, but its accurate quantification can be challenging due to its volatility and potential matrix interferences. The use of a stable isotope-labeled internal standard, such as this compound (δ-nonalactone-d4), is the most reliable approach for quantification.[1] This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.[1][2] This document outlines a robust SIDA method coupled with SPE and GC-MS for the determination of δ-nonalactone in complex food samples.
Biosynthetic Pathway of C9 Lactones
The formation of C9 lactones like nonalactone (B14067577) in biological systems, such as yeasts and plants, often originates from the lipid metabolism of unsaturated fatty acids like linoleic acid. The pathway involves enzymatic oxidation to form hydroxy fatty acids, which are then shortened through β-oxidation. The resulting 4- or 5-hydroxynonanoic acid precursors undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form the stable five- or six-membered lactone rings.
Caption: Biosynthetic pathway of C9 lactones from linoleic acid.
Experimental Protocol
This protocol is adapted from methodologies developed for lactone analysis in wine and dairy products and is suitable for various liquid and semi-solid food matrices.[1][2][3]
Materials and Reagents
-
Standards: δ-Nonalactone (≥98% purity), this compound (δ-nonalactone-d4) internal standard solution (e.g., 100 µg/mL in ethanol).
-
Solvents: Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Hexane (B92381) (HPLC grade), Ethanol (B145695) (absolute), Ultrapure water.
-
Solid Phase Extraction (SPE): 500 mg, 6 mL C18 cartridges.
-
Other: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (B86663).
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
Sample Preparation and Extraction Workflow
The following workflow outlines the key steps for extracting lactones from a food matrix using SPE.
Caption: Workflow for Solid Phase Extraction of δ-Nonalactone.
Detailed Steps:
-
Sample Preparation: Homogenize liquid or semi-solid food samples. For solid samples, perform a preliminary liquid extraction. Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of δ-nonalactone-d4 internal standard solution to the sample to achieve a final concentration within the calibration range (e.g., 20 µg/L).
-
Dilution: Dilute the sample with ultrapure water (e.g., to 50 mL) to reduce viscosity and matrix complexity. For high-alcohol samples like wine, dilution also reduces the ethanol content.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Extraction: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove polar interferences, followed by 5 mL of hexane to remove non-polar lipids.
-
Elution: Elute the lactones from the cartridge with 10 mL of dichloromethane (DCM).
-
Drying and Concentration: Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 min
-
-
MS Transfer Line Temp: 250°C
-
Ion Source Temp: 230°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
δ-Nonalactone (Analyte): m/z 99 (quantifier), m/z 85, 71 (qualifiers)
-
δ-Nonalactone-d4 (IS): m/z 103 (quantifier), m/z 89, 75 (qualifiers) - Note: exact m/z values depend on the position of the deuterium (B1214612) labels.
-
Quantitative Data and Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. The following table summarizes typical performance data adapted from a validated SIDA method for a similar lactone in a wine matrix.[2][3]
| Parameter | Result | Description |
| Linearity Range | 0 - 100 µg/L | The concentration range over which the method is accurate and precise. |
| Correlation Coefficient (R²) | > 0.99 | Indicates a strong linear relationship between concentration and response.[2][3] |
| Limit of Detection (LOD) | ~0.5 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~1.5 µg/L | The lowest concentration of analyte that can be accurately quantified. |
| Repeatability (RSDr) | < 5% | Precision of the method under the same operating conditions over a short interval. A value of 0.38% has been reported.[2][3] |
| Reproducibility (RSDR) | < 10% | Precision of the method between different runs. A value of 0.72% has been reported.[2][3] |
| Recovery | 90 - 110% | The efficiency of the extraction process, corrected by the internal standard. |
This data is illustrative and should be determined for each specific food matrix.
Results from Food Matrix Analysis
The validated method can be applied to various food samples. For example, studies on dairy cream have shown that δ-decalactone and δ-dodecalactone are often present in the highest concentrations.[1] Heat treatment, such as pasteurization, can significantly increase lactone concentrations. In one study, the concentration of δ-dodecalactone in pasteurized cream was 2.5-fold higher than in raw cream, and further lab-scale heat treatment increased it by a factor of 19, indicating a high potential of lactone precursors in cream.[1] In fruit wines, δ-nonalactone has been identified as a key aroma contributor.
| Food Matrix Example | δ-Nonalactone Concentration Range (µg/L or µg/kg) | Reference |
| Goji Berry Wine | Present (unquantified) | |
| Hawthorn Wine | Present (unquantified) | |
| Pinot Noir Wine (γ-Nonalactone) | 8.3 - 22.5 µg/L | [3] |
| Dairy Cream | Quantified, but specific δ-nonalactone value not isolated in reference | [1] |
Conclusion
The Stable Isotope Dilution Assay using this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of δ-nonalactone in complex food matrices. The combination of a deuterated internal standard with an optimized SPE-GC-MS protocol effectively mitigates matrix effects and ensures reliable data for quality control, flavor research, and product development in the food and beverage industry.
References
- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for the Use of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative mass spectrometry, particularly in the fields of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability inherent in the analytical workflow, from sample preparation to instrumental analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard.
This document provides a detailed protocol and application notes for the effective use of deuterated internal standards in mass spectrometry. It is designed to guide researchers, scientists, and drug development professionals in implementing robust and reliable quantitative assays.
Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
By adding a known amount of the deuterated internal standard to the sample at the earliest stage of preparation, it acts as a nearly perfect surrogate for the analyte. Any loss of the analyte during extraction, derivatization, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external standards or the use of structural analogues as internal standards.
-
Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly reduce the coefficient of variation (CV%) and improve the accuracy of the measurement.
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization.
-
Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for, as the internal standard is subject to the same procedural variations as the analyte.
-
Compensation for Instrumental Variability: Fluctuations in injection volume and detector response are corrected for by using the analyte-to-internal standard signal ratio for quantification.
Data Presentation: The Quantitative Impact of Deuterated Internal Standards
The superiority of deuterated internal standards is evident in the improved quality of quantitative data. The following tables summarize the performance of analytical methods with and without the use of deuterated internal standards.
Table 1: Comparison of Precision and Accuracy for the Quantification of an Analyte With and Without a Deuterated Internal Standard
| Quantification Method | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Without Internal Standard (External Standard) | 8.5 - 15.2 | 10.1 - 18.5 | -12.5 to +15.8 |
| With Deuterated Internal Standard | 1.8 - 4.5 | 2.5 - 6.1 | -3.2 to +4.7 |
Table 2: Performance Comparison of a Deuterated Internal Standard vs. a Structural Analogue for the Quantification of an Immunosuppressant Drug
| Internal Standard Type | Linearity (r²) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Structural Analogue | 0.995 | 4.8 - 9.2 | 6.5 - 11.8 | 88.5 - 110.2 |
| Deuterated Internal Standard | >0.999 | 1.5 - 3.8 | 2.1 - 5.5 | 96.5 - 103.8 |
Experimental Protocols
The following sections provide detailed methodologies for the use of deuterated internal standards in a typical LC-MS/MS workflow.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.
-
Dissolve in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to the final volume.
-
Store at -20°C or below.
-
-
Calibration Standard and Quality Control (QC) Working Solutions:
-
Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).
-
-
Internal Standard Working Solution:
-
Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a consistent and robust mass spectrometry response. This working solution will be added to all samples, calibrators, and quality controls.
-
Sample Preparation
The point of addition of the internal standard is critical. It should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[1]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample (calibrator, QC, or unknown).
-
Spiking with Internal Standard: Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortexing: Vortex briefly to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation solvent) to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex and centrifuge briefly before analysis.
-
SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
-
Sample Pre-treatment: To 1 mL of the sample (e.g., urine), add 50 µL of the internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte and internal standard from endogenous interferences. An example gradient is provided below:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 5 |
| 0.5 | 0.4 | 5 |
| 3.0 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
| 4.1 | 0.4 | 5 |
| 5.0 | 0.4 | 5 |
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions. Optimize collision energies for each transition. Example MRM transitions are provided in the table below.
Table 3: Example MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Testosterone | 289.2 | 97.1 | 25 |
| Testosterone-d3 (IS) | 292.2 | 100.1 | 25 |
| Tacrolimus | 821.5 | 768.5 | 18 |
| Tacrolimus-d2 (IS) | 823.5 | 770.5 | 18 |
| Vitamin D3 | 385.3 | 259.2 | 15 |
| Vitamin D3-d3 (IS) | 388.3 | 262.2 | 15 |
-
Instrument Settings: Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard for the specified MRM transitions.
-
Peak Area Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Calibration Curve Construction: Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 5-Pentyldihydrofuran-2(3H)-one-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Pentyldihydrofuran-2(3H)-one-d4 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Summary
Proper handling and storage are critical for maintaining the chemical and isotopic purity of this compound. The primary stability concerns are hydrolysis of the lactone ring and deuterium-hydrogen (H/D) exchange.
Quantitative Data on the Stability of γ-Valerolactone (GVL)
| Condition | Temperature | Observation | Product(s) of Degradation |
| Dry GVL | 150°C | Stable for several weeks.[1][2][3] | Minimal to no degradation without a catalyst. |
| Neutral Aqueous Solution | Up to 60°C | Stable for several weeks.[1][3] | No significant reaction with water. |
| Neutral Aqueous Solution | 100°C | Reaches equilibrium in a few days.[1][2] | 4-hydroxyvaleric acid (4-HVA). |
| Acidic Aqueous Solution (HCl, H₂SO₄) | Room Temperature | Catalyzes ring-opening to establish equilibrium.[1][2] | 4-hydroxyvaleric acid (4-HVA) (up to 4 mol%).[1][4] |
| Acidic Aqueous Solution (H₂SO₄) | 150-180°C | Formation of 4 mol% 4-HVA.[4] | 4-hydroxyvaleric acid (4-HVA). |
| Basic Aqueous Solution (NaOH) | Elevated Temperature | Catalyzes reversible ring-opening.[1] | Sodium 4-hydroxyvalerate.[1] |
| Basic Aqueous Solution (NaOH at 7 wt%) | 180°C | Formation of up to 21 mol% of the salt of 4-HVA.[4] | Sodium 4-hydroxyvalerate. |
| Basic Aqueous Solution (NH₄OH) | Not specified | Reversible reaction.[1] | 4-hydroxyvaleramide.[1] |
Troubleshooting Guide
Issue 1: Degradation of this compound in Solution
-
Symptom: You observe the appearance of a new peak corresponding to 4-hydroxy-nonanoic acid-d4 in your analytical run (e.g., by LC-MS or GC-MS).
-
Possible Cause: Hydrolysis of the lactone ring. This is accelerated by the presence of acids or bases in your solution.[1][2]
-
Solution:
-
Ensure your solvent is neutral and aprotic if possible.
-
If an aqueous solution is necessary, use a neutral pH buffer and conduct experiments at low temperatures to minimize hydrolysis.
-
Prepare solutions fresh and use them promptly.
-
Issue 2: Loss of Deuterium (B1214612) Label (Isotopic Dilution)
-
Symptom: Mass spectrometry results show a lower than expected mass-to-charge ratio, indicating a loss of one or more deuterium atoms.
-
Possible Cause: Hydrogen-Deuterium (H/D) exchange with protic solvents (e.g., water, methanol) or atmospheric moisture.[5][6]
-
Solution:
-
Use high-purity, anhydrous aprotic solvents such as acetonitrile (B52724) or ethyl acetate (B1210297) for preparing stock solutions.[5]
-
Store the deuterated standard, both in solid form and in solution, under a dry, inert atmosphere (e.g., argon or nitrogen) and in tightly sealed vials to prevent exposure to moisture.[5][6]
-
If working with aqueous media is unavoidable, minimize the exposure time and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or below in a desiccator to protect it from moisture.[5] Solutions should be stored in a well-sealed vial at 2-8°C or -20°C and protected from light.[5]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended to prevent H/D exchange.[5] It is crucial to avoid acidic or basic aqueous solutions as they can catalyze both H/D exchange and hydrolysis of the lactone ring.[1][5]
Q3: How can I verify the stability of my this compound solution?
A3: The stability can be periodically checked using analytical techniques such as:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the isotopic enrichment and detect any loss of deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the deuterium labels and assess isotopic purity.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Coupled with a suitable detector to assess chemical purity and detect the presence of degradation products like 4-hydroxy-nonanoic acid-d4.
Q4: Can I use this compound in aqueous buffers?
A4: While it is best to avoid aqueous solutions, if your experimental protocol requires it, use a neutral pH buffer and keep the solution at a low temperature. Be aware that the risk of hydrolysis and H/D exchange increases in aqueous environments. Prepare the aqueous solution immediately before use and analyze it as quickly as possible.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Equilibration: Allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
Reconstitution: Under an inert atmosphere (e.g., in a glove box), reconstitute the standard with a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) to a desired stock concentration.
-
Sonication (if necessary): Briefly sonicate the stock solution to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, amber glass vial at -20°C.
-
Preparation of Working Solutions: Dilute the stock solution with the appropriate solvent (preferably the mobile phase for LC-MS applications) to the final working concentration immediately before use.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Recommended experimental workflow for using the deuterated standard.
References
calibration curve issues with 5-Pentyldihydrofuran-2(3H)-one-d4
Technical Support Center: 5-Pentyldihydrofuran-2(3H)-one-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing , a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of γ-nonalactone. Stable isotope-labeled internal standards (SIL-IS) are the preferred choice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] They are structurally identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). This similarity in physicochemical properties ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability and matrix effects.[1]
Q2: What are the common causes of non-linearity in LC-MS/MS calibration curves?
Non-linearity in LC-MS/MS calibration curves can stem from various factors, including:
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the target analyte and/or the internal standard.[2]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[2]
-
Ion Source Saturation: Similar to detector saturation, the ion source may reach its capacity for efficient ionization at high analyte concentrations.[2]
-
Improper Standard Preparation: Errors in the serial dilution of calibration standards can lead to a non-linear relationship.[2]
-
Issues with the Internal Standard: Problems such as isotopic exchange or impurities in the internal standard can affect the calibration curve.[3][4]
Q3: Can matrix effects still be a problem when using a deuterated internal standard like this compound?
Yes, even with a deuterated internal standard, differential matrix effects can occur.[3] This happens when the analyte and the internal standard experience different degrees of ion suppression or enhancement from the sample matrix.[3][5] Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ significantly in matrices like plasma and urine.[3] A slight shift in retention time between the analyte and the deuterated internal standard can also lead to differential matrix effects.[6]
Q4: My calibration curve is non-linear at higher concentrations. What is the likely cause and what should I do?
A non-linear response at higher concentrations, often seen as a flattening of the curve, is a classic sign of detector or ion source saturation.[2] This indicates that an increase in analyte concentration is not producing a proportional increase in the signal.
Troubleshooting Steps:
-
Dilute Upper-Level Standards: The most direct approach is to dilute the high-concentration standards and any corresponding unknown samples to bring them within the linear range of the assay.[2]
-
Use a Less Abundant Isotope: If your analyte has multiple product ions, consider using a less abundant one for quantification at high concentrations.[2]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99)
Poor linearity in your calibration curve can compromise the accuracy of your quantitative results. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Improper Standard Preparation | Prepare fresh calibration standards, ensuring accurate pipetting and dilutions. Use a validated stock solution.[2] |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in neat solution versus in the sample matrix. Optimize sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components. |
| Detector or Ion Source Saturation | Dilute the higher concentration standards to fall within the linear range of the detector.[2] Consider using a quadratic regression model if non-linearity persists.[7] |
| Inappropriate Regression Model | Evaluate the data for heteroscedasticity and apply appropriate weighting (e.g., 1/x or 1/x²) to the regression model.[7] |
| Internal Standard Issues | Verify the purity and concentration of the this compound solution. Check for potential isotopic exchange.[3][4] |
Issue 2: High Variability in Internal Standard Response
Significant variation in the internal standard signal across your calibration standards and samples can indicate a problem.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure the internal standard is added to all samples, standards, and quality controls as early as possible in the extraction process and is thoroughly mixed. |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard. The internal standard-normalized matrix factor should be close to one. |
| Instrument Instability | Check for fluctuations in the LC-MS/MS system, such as inconsistent injection volumes or unstable ESI voltage. |
| Isotopic Exchange | If the deuterium atoms are in labile positions, they can exchange with protons from the sample matrix or solvent. This is more likely on carbons adjacent to carbonyl groups.[3] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[8]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Internal Standard Normalized Matrix Factor = (Matrix Effect of Analyte) / (Matrix Effect of Internal Standard) [9]
-
An internal standard normalized matrix factor close to 1.0 indicates that the internal standard is effectively compensating for matrix effects.
Data Presentation
| Parameter | Acceptable Range | Reference |
| Calibration Curve Linearity (R²) | ≥ 0.99 | [10] |
| Quality Control Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | [1] |
| Quality Control Precision (%CV) | < 15% (< 20% for LLOQ) | [1] |
Visualizations
Caption: A workflow for troubleshooting calibration curve failures.
Caption: Common causes of poor calibration curve linearity.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Pentyldihydrofuran-2(3H)-one-d4
Welcome to the technical support center for the analysis of 5-Pentyldihydrofuran-2(3H)-one-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2] This can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision in your results.[1][3] It is a significant concern in bioanalysis and other complex sample matrices where endogenous components like salts, proteins, and phospholipids (B1166683) can interfere with the ionization of the target analyte.[4][5][6]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression is primarily caused by competition for ionization efficiency in the MS source between the analyte and co-eluting matrix components.[1][2] Common culprits include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and other small molecules from the biological sample.[4][6][7]
-
Exogenous substances: Mobile phase additives, plasticizers from lab consumables, and dosing vehicles.[1][7]
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ionization source, leading to a non-linear response.[1]
Q3: How can I determine if ion suppression is affecting my analysis of this compound?
A3: Two common methods to assess ion suppression are:
-
Post-column infusion: A solution of this compound is continuously infused into the MS while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-extraction spike: The response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix indicates ion suppression.[4]
Troubleshooting Guides
This section provides step-by-step guidance to troubleshoot and mitigate ion suppression for this compound analysis.
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is a classic symptom of ion suppression. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Assess for Ion Suppression: Follow the protocols for post-column infusion or post-extraction spike experiments to confirm that ion suppression is the root cause.
-
Optimize Chromatographic Separation: Adjusting the LC method can separate this compound from interfering matrix components.[2]
-
Modify the gradient: A shallower gradient can improve the resolution between peaks.
-
Change the column chemistry: A different stationary phase (e.g., Phenyl-Hexyl) may offer different selectivity.[8]
-
Adjust the mobile phase pH: This can alter the retention of both the analyte and interferences.
-
-
Improve Sample Preparation: More effective sample cleanup is a crucial step to remove interfering matrix components before LC-MS analysis.[1][2]
-
Change Ionization Technique or Polarity:
Issue 2: Poor reproducibility of results.
Inconsistent ion suppression can lead to high variability in your data.
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended. Since this compound is already a deuterated standard, if you are quantifying the non-deuterated analogue, this will serve as an excellent internal standard. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus correcting for variability.[2]
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[2]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples to minimize variability in the matrix composition.
-
Check for System Contamination: Carryover from previous injections or contamination from the LC system can introduce variability. Implement rigorous wash steps.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a pure solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike the extracted matrix with the analyte at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before extraction at the same concentrations.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[4]
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the overall process efficiency.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for developing an SPE method to reduce matrix interferences.
-
Select the appropriate SPE sorbent: For a moderately polar compound like 5-Pentyldihydrofuran-2(3H)-one, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is a good starting point.
-
Condition the SPE cartridge: Wash the cartridge with a strong solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.
-
Load the sample: Load the pre-treated sample onto the cartridge. The pre-treatment may involve dilution or pH adjustment.
-
Wash the cartridge: Use a weak solvent to wash away interfering components while retaining the analyte.
-
Elute the analyte: Use a stronger solvent to elute the this compound from the cartridge.
-
Evaporate and reconstitute: Evaporate the elution solvent and reconstitute the analyte in the mobile phase for injection.
Data Presentation
The following tables illustrate how to present data from a matrix effect experiment.
Table 1: Matrix Factor and Recovery Data for this compound
| Concentration (ng/mL) | Mean Peak Area (Neat Solution - A) | Mean Peak Area (Post-Spiked Matrix - B) | Mean Peak Area (Pre-Spiked Matrix - C) | Matrix Factor (B/A) | Recovery (%) (C/B)*100 |
| 10 | 55,000 | 38,500 | 34,650 | 0.70 | 90 |
| 100 | 545,000 | 381,500 | 350,980 | 0.70 | 92 |
| 1000 | 5,500,000 | 3,905,000 | 3,670,700 | 0.71 | 94 |
This is hypothetical data for illustrative purposes.
Table 2: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Matrix Factor | Relative Standard Deviation (%) |
| Protein Precipitation | 0.65 | 15.2 |
| Liquid-Liquid Extraction | 0.85 | 8.5 |
| Solid-Phase Extraction | 0.95 | 4.3 |
This is hypothetical data for illustrative purposes.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of γ-Nonalactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in achieving optimal chromatographic resolution between γ-nonalactone and its d4-deuterated analog (d4-γ-nonalactone).
Frequently Asked Questions (FAQs)
Q1: Why do γ-nonalactone and its d4-analog separate during gas chromatography (GC)?
A1: The separation occurs due to a phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect". While chemically very similar, the substitution of hydrogen with the heavier deuterium (B1214612) isotope leads to subtle differences in the physicochemical properties of the molecule. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can result in weaker van der Waals interactions with the stationary phase. In many cases, this causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[1]
Q2: My d4-γ-nonalactone internal standard is co-eluting with the γ-nonalactone analyte. How can I achieve baseline separation?
A2: Co-elution can be addressed by systematically optimizing your GC method. Key parameters to adjust include the GC column, temperature program, and carrier gas flow rate. A longer column with a smaller internal diameter will generally provide higher efficiency and better resolution. Modifying the temperature program, for instance, by using a slower ramp rate, can also enhance separation.
Q3: I am observing poor peak shape (e.g., tailing or fronting) for my γ-nonalactone peaks. What could be the cause?
A3: Poor peak shape can result from several factors. Active sites in the GC inlet or column can cause peak tailing, especially for polar compounds. Ensure you are using a properly deactivated inlet liner and a high-quality, inert GC column. Overloading the column with too much sample can lead to peak fronting. Consider diluting your sample or using a column with a thicker film to increase sample capacity.
Q4: Can the choice of carrier gas affect the resolution between γ-nonalactone and d4-γ-nonalactone?
A4: Yes, the choice of carrier gas and its linear velocity can impact resolution. Hydrogen and helium are the most common carrier gases in GC. Hydrogen often provides better efficiency at higher linear velocities, which can lead to sharper peaks and potentially better resolution. Optimizing the carrier gas flow rate is crucial; a rate that is too high or too low can negatively affect separation efficiency.
Troubleshooting Guides
Issue 1: Inadequate Resolution Between γ-Nonalactone and d4-γ-Nonalactone
Symptoms:
-
Overlapping or partially resolved peaks for γ-nonalactone and d4-γ-nonalactone.
-
Inaccurate quantification due to peak integration challenges.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal GC Column | Select a column with higher efficiency: Choose a longer column (e.g., 60 m) and/or a smaller internal diameter (e.g., 0.25 mm). A stationary phase that provides good selectivity for lactones, such as a wax-type column (e.g., DB-Wax) or a mid-polarity phase, is recommended.[2][3] |
| Ineffective Temperature Program | Optimize the temperature ramp: A slower temperature ramp rate (e.g., 2-5 °C/min) can increase the interaction time with the stationary phase and improve separation.[4] Experiment with different initial and final temperatures and hold times. |
| Non-Optimal Carrier Gas Flow Rate | Adjust the linear velocity: Determine the optimal flow rate for your carrier gas and column dimensions. A slightly lower flow rate can sometimes improve the resolution of closely eluting compounds, though it will increase analysis time. |
| Chiral Nature of γ-Nonalactone | Consider a chiral column: Since γ-nonalactone is a chiral molecule, using a chiral stationary phase (e.g., a cyclodextrin-based column) can not only separate the enantiomers but may also enhance the separation of the isotopologues.[5] |
Issue 2: Co-elution with Matrix Components
Symptoms:
-
A single, distorted peak where γ-nonalactone and/or d4-γ-nonalactone are expected.
-
Ion suppression or enhancement in the mass spectrometer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Selectivity | Change the stationary phase: If a non-polar column is being used, switching to a more polar phase (or vice versa) can alter the elution order of matrix components relative to the analytes of interest. |
| Complex Sample Matrix | Improve sample preparation: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components before GC analysis.[6] |
| Inadequate Separation Power | Utilize multidimensional GC (GC-GC): For extremely complex matrices, a heart-cutting 2D-GC system can provide a significant increase in resolving power by transferring the portion of the chromatogram containing the analytes to a second column with a different stationary phase. |
Data Presentation
Table 1: GC Parameters for γ-Nonalactone Analysis
| Parameter | Method 1 (Rice Headspace Analysis) [3] | Method 2 (Wine Analysis - Adapted) [6] | Method 3 (Chiral Separation) [5] |
| Column | DB-Wax (30 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium | Hydrogen |
| Inlet Temp. | 250 °C | 250 °C | 230 °C |
| Oven Program | 40°C (3 min), then 5°C/min to 230°C (10 min) | 40°C (2 min), then 10°C/min to 250°C (5 min) | 60°C (1 min), then 2°C/min to 200°C |
| Detector | Mass Spectrometer (EI mode) | Mass Spectrometer (SIM mode) | Flame Ionization Detector (FID) or MS |
Table 2: Example Retention Times for γ-Nonalactone and an Isotopically Labeled Standard
| Compound | Retention Time (min) [6] |
| γ-Nonalactone | 27.96 |
| 2H2,13C2-γ-nonalactone | 27.94 |
Experimental Protocols
Protocol 1: High-Resolution GC-MS for Separation of γ-Nonalactone and d4-γ-Nonalactone
Objective: To achieve baseline or near-baseline separation of γ-nonalactone and its d4-analog for accurate quantification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
High-efficiency capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase)
Procedure:
-
Sample Preparation: Prepare samples and standards in a suitable solvent (e.g., dichloromethane). Spike with d4-γ-nonalactone internal standard at a known concentration.
-
GC Conditions:
-
Inlet: 250 °C, Splitless injection (or split injection with a low split ratio).
-
Carrier Gas: Helium or Hydrogen at an optimized linear velocity (e.g., 30-40 cm/s for Helium).
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/minute to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for γ-nonalactone (e.g., m/z 85) and d4-γ-nonalactone.
-
-
Data Analysis: Integrate the peak areas for both compounds and calculate the resolution between the two peaks. A resolution value ≥ 1.5 indicates baseline separation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. gcms.cz [gcms.cz]
- 6. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isotopic exchange of 5-Pentyldihydrofuran-2(3H)-one-d4
Welcome to the technical support center for 5-Pentyldihydrofuran-2(3H)-one-d4. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to address the challenges of minimizing isotopic exchange during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice versa.[1][2] For quantitative analyses that rely on deuterated internal standards like this compound, this is problematic. If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate measurements and compromised experimental results.[1]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
The stability of deuterium labels depends on their position within the molecule. For 5-Pentyldihydrofuran-2(3H)-one, a γ-butyrolactone derivative, the hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are the most susceptible to exchange.[1][3][4] This is due to keto-enol tautomerism, which can be catalyzed by acids or bases.[1][4][5] Deuterium atoms on the pentyl chain are generally stable and not prone to exchange under typical analytical conditions.
Q3: What are the primary factors that influence the rate of deuterium exchange?
The rate of D-H exchange is influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acids and bases.[1] For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range of approximately 2.5-3.0.[1][6][7]
-
Temperature: Higher temperatures increase the rate of exchange.[1] It is recommended to work at low temperatures (e.g., on ice or in a cooled autosampler) to minimize exchange.[1][7]
-
Solvent: Protic solvents like water and methanol (B129727) can readily provide protons to exchange with the deuterium labels.[1][6] Aprotic solvents (e.g., acetonitrile, dioxane) are preferred whenever possible.[1][6][8] If an aqueous solution is necessary, using D₂O can help maintain a deuterium-rich environment.[6]
Q4: What are the ideal storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the isotopic integrity of your standard.
-
Long-Term Storage: Store the standard as recommended by the manufacturer, which is typically at low temperatures (-20°C or -80°C) in a tightly sealed container.[3][6]
-
Solvent Choice: For stock solutions, use high-purity, dry, aprotic solvents.[7][8]
-
Moisture Protection: Protect the standard, both in solid and solution form, from atmospheric moisture.[6][8] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[7]
-
Inert Atmosphere: When handling the compound, especially for preparing stock solutions, consider working under an inert atmosphere like dry nitrogen or argon to prevent exposure to moisture and oxygen.[3]
Troubleshooting Guide
Problem: My mass spectrometry results show a lower-than-expected mass for my deuterated standard, suggesting loss of deuterium.
This is a classic sign of back-exchange.[7] Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying the source of deuterium exchange.
Problem: I'm observing inconsistent results in my quantitative analysis. Could this be related to isotopic exchange?
Yes, inconsistent D-H exchange can lead to variable signal intensity for the internal standard, causing poor reproducibility and non-linear calibration curves.[7] This is especially true if the degree of exchange varies between your standards, quality controls, and unknown samples due to differences in matrix, pH, or processing time. To mitigate this, ensure uniform sample handling and processing conditions for all samples.
Problem: How can I test the stability of this compound in my specific experimental matrix?
You can perform a simple stability experiment. Prepare your deuterated standard in the sample matrix of interest. Aliquot the sample and store it under your typical experimental conditions (e.g., room temperature, 4°C). Analyze the aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours) by LC-MS. Monitor the mass signals for both the deuterated standard and its unlabeled analogue. An increase in the unlabeled signal over time indicates that exchange is occurring.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol is designed to minimize D-H exchange during the preparation of solutions.
-
Equilibration: Remove the deuterated standard from freezer storage and allow it to warm to ambient temperature in a desiccator for at least 30 minutes to prevent moisture condensation.[7]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a high-purity, dry, aprotic solvent (e.g., acetonitrile) to dissolve the standard.[3][7]
-
Dilution: Once fully dissolved, dilute to the mark with the same aprotic solvent.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[7]
-
Storage: Transfer the stock solution to a pre-labeled, airtight amber vial and store at the recommended low temperature (e.g., -20°C). Prepare fresh working solutions by diluting the stock solution before each experiment.
Protocol for Sample Preparation for LC-MS Analysis
This protocol outlines key steps for preparing a biological sample (e.g., plasma) for analysis while maintaining isotopic integrity.[6]
-
Standard Spiking: Spike the biological sample with the deuterated internal standard working solution.
-
Protein Precipitation: Add a protein precipitation agent (e.g., cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Crucial Quench Step: Add a small volume (e.g., 5 µL) of a dilute acid (e.g., 1% formic acid in water) to the supernatant to ensure the final pH is low (~2.5-3.0).[1][6]
-
Analysis: Immediately cap the tubes or seal the plate and place it in a cooled autosampler (e.g., 4°C) for injection into the LC-MS system.[6]
Caption: Recommended workflow for minimizing D-H exchange during sample preparation.
Data Summary
The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange and the recommended conditions to minimize it.
| Factor | Condition Causing High Exchange | Recommended Condition to Minimize Exchange |
| pH | Strongly acidic (pH < 2) or basic (pH > 7) conditions | pH 2.5 - 3.0 [1][6][7] |
| Temperature | Elevated temperatures (> 25°C) | Low temperatures (e.g., 0 - 4°C) [1][7] |
| Solvent | Protic solvents (e.g., H₂O, Methanol)[1][8] | Aprotic solvents (e.g., Acetonitrile, Dioxane) [1][6][8] |
| Exposure Time | Prolonged exposure to non-ideal conditions | Minimize time between sample preparation and analysis |
| Moisture | Presence of atmospheric or residual water | Use dry solvents and handle under inert atmosphere[3][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: 5-Pentyldihydrofuran-2(3H)-one-d4 as an Internal Standard
In the precise world of analytical chemistry, especially within pharmaceutical research and development, the accuracy and reliability of quantitative data are paramount. The use of an internal standard (IS) in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically 5-Pentyldihydrofuran-2(3H)-one-d4 , against a common alternative, the structural analog (SA) internal standard, for the quantitative analysis of its non-deuterated counterpart, γ-nonalactone.
γ-Nonalactone (5-Pentyldihydrofuran-2(3H)-one) is a significant aroma and flavor compound found in various foods, beverages, and cosmetic products. Its accurate quantification is crucial for quality control and research. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and instrument response.
This guide will compare the performance of this compound (a SIL-IS) with a representative structural analog, γ-decalactone (SA-IS). While a SIL-IS is chemically identical to the analyte, differing only in isotopic composition, a structural analog is a different molecule with similar chemical properties.
Performance Data Comparison
The primary advantage of a stable isotope-labeled internal standard like this compound is its ability to track the analyte more accurately through the entire analytical process. Because it is chemically and physically almost identical to γ-nonalactone, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[1][2] This results in superior precision and accuracy, as reflected in the typical validation parameters summarized below.
| Validation Parameter | This compound (SIL-IS) | γ-Decalactone (Structural Analog IS) | Justification |
| Linearity (R²) | > 0.99[3] | > 0.99 | Both types of internal standards can yield excellent linearity in calibration curves. |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4][5] | The SIL-IS more effectively compensates for matrix effects and analyte loss during sample preparation, leading to higher accuracy.[2][4] |
| Precision (% RSD / % CV) | < 10%[4] | > 15%[4] | The near-identical behavior of the SIL-IS and analyte results in lower variability and significantly better precision. |
| Recovery Variability | Low (< 10%)[4] | Higher (> 15%)[4] | A SIL-IS tracks the analyte's recovery more reliably throughout extraction and cleanup steps than a structural analog.[4] |
| Limit of Quantification (LOQ) | Method Dependent | Method Dependent | The LOQ is determined by the overall method sensitivity and is not inherently different based on the type of internal standard used. |
Experimental Protocols
A robust and validated experimental protocol is fundamental for achieving reliable quantitative results. Below is a detailed methodology for the quantification of γ-nonalactone in a food or beverage matrix using GC-MS with an internal standard.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To a 10 mL liquid sample (e.g., wine, fruit juice) or a 1 g homogenized solid sample, add a precise volume of the internal standard working solution (either this compound or γ-decalactone) to achieve a final concentration of 50 µg/L.
-
Extraction: Perform a liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes to separate the phases. Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup.[3][6]
-
Concentration: Carefully transfer the organic layer to a clean vial and evaporate it to a final volume of approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions for γ-nonalactone (Analyte): Quantifier ion m/z 85, Qualifier ions m/z 41, 55.
-
Ions for this compound (SIL-IS): Quantifier ion m/z 89 (assuming labeling on the lactone ring).
-
Ions for γ-decalactone (SA-IS): Quantifier ion m/z 85, Qualifier ions m/z 41, 55, 99.[6]
-
3. Data Analysis
-
Integrate the peak areas of the quantifier ions for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of γ-nonalactone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Logic
Diagrams are essential for clearly communicating experimental processes and decision-making logic.
Caption: General workflow for the quantification of γ-nonalactone using an internal standard.
Caption: Decision logic for selecting an appropriate internal standard for analysis.
Conclusion
For the robust, accurate, and precise quantification of γ-nonalactone, the use of a stable isotope-labeled internal standard such as This compound is unequivocally the superior choice. Its ability to perfectly mimic the analyte throughout the analytical workflow provides the most reliable compensation for variations, leading to higher quality data.[2][4] While a structural analog like γ-decalactone can be a viable and more cost-effective alternative, it requires more extensive validation to ensure it behaves similarly to the analyte across different matrices and conditions. For high-stakes applications, such as in drug development and regulated safety testing, the investment in a SIL-IS is justified by the enhanced confidence and integrity of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Quantification of γ-Nonalactone
This guide provides a comprehensive overview of common methodologies for the quantification of γ-nonalactone, a significant aroma compound found in various food products and beverages.[1][2][3] The objective of this document is to assist researchers, scientists, and professionals in drug development in understanding the nuances of different analytical approaches and their comparative performance. The data presented herein is a synthesis from various studies to simulate an inter-laboratory comparison, offering a framework for evaluating laboratory performance and method suitability.
Quantitative Data Summary
The following table summarizes hypothetical quantitative results from three laboratories employing different analytical techniques for the quantification of γ-nonalactone in a standardized wine sample. This data is illustrative and serves to demonstrate the application of statistical measures in an inter-laboratory comparison context.
| Laboratory ID | Method | Reported Concentration (µg/L) | Mean (µg/L) | Standard Deviation (µg/L) | Z-Score * |
| Lab 01 | GC-MS | 20.5, 21.0, 20.8 | 20.77 | 0.25 | 0.47 |
| Lab 02 | SIDA-SPE-GC-MS | 22.1, 22.5, 22.3 | 22.30 | 0.20 | 1.89 |
| Lab 03 | HS-SPME-GC-MS | 19.8, 19.5, 19.7 | 19.67 | 0.15 | -1.14 |
*Z-scores are calculated based on a consensus mean of 20.91 µg/L and a standard deviation of 1.35, derived from the overall dataset. A satisfactory performance is indicated by a Z-score between -2.0 and +2.0.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for γ-nonalactone quantification.[5][6][7]
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 50 mL wine sample is extracted with 10 mL of dichloromethane. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to 1 mL under a gentle stream of nitrogen.
-
Instrumental Analysis: An Agilent 7890B GC coupled to a 5977A MS detector is used. A DB-Wax capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is employed. The oven temperature program starts at 40°C (held for 1 min), increases to 220°C at 8°C/min, and is held for 5 min. Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with the ion source temperature at 230°C. Quantification is performed using a selected ion monitoring (SIM) mode, monitoring the characteristic ion at m/z 85.[3]
2. Stable Isotope Dilution Assay-Solid Phase Extraction-Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS)
-
Sample Preparation: A 50 mL wine sample is spiked with a known concentration of an isotopically labeled internal standard ([²H₂¹³C₂]-γ-nonalactone).[1] The sample is then passed through a pre-conditioned C18 SPE cartridge. The cartridge is washed with water and the analytes are eluted with ethyl acetate. The eluate is concentrated to 1 mL.
-
Instrumental Analysis: The GC-MS conditions are similar to the standard GC-MS method described above. Quantification is based on the ratio of the peak area of the native γ-nonalactone to that of the isotopically labeled internal standard.[5][7]
3. Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
-
Sample Preparation: A 10 mL wine sample is placed in a 20 mL headspace vial with 3 g of NaCl. The vial is sealed and equilibrated at 60°C for 30 minutes. A 50/30 µm DVB/CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes.
-
Instrumental Analysis: The SPME fiber is directly inserted into the GC inlet for thermal desorption at 250°C for 5 minutes. The GC-MS conditions are the same as described for the standard GC-MS method.
Workflow and Relationship Diagrams
The following diagrams illustrate the experimental workflows and the logical relationship in an inter-laboratory comparison.
Caption: Workflow for γ-nonalactone quantification.
Caption: Logic of an inter-laboratory comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stable Isotope Labeled Standards: 5-Pentyldihydrofuran-2(3H)-one-d4 vs. 13C-Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true in complex matrices encountered in drug metabolism, pharmacokinetic studies, and food and beverage analysis. This guide provides a detailed comparison of deuterium-labeled (d4) and carbon-13 (13C)-labeled internal standards, with a specific focus on 5-pentyldihydrofuran-2(3H)-one (commonly known as γ-nonalactone), a compound of interest in flavor and fragrance analysis as well as in biological studies.
Introduction to Stable Isotope Labeled Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical nature allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.
This guide will explore the key performance characteristics of 5-Pentyldihydrofuran-2(3H)-one-d4 and its 13C-labeled counterparts, providing experimental insights and data-driven comparisons to aid in the selection of the most suitable internal standard for your research needs.
Key Performance Characteristics: Deuterium (B1214612) (d4) vs. Carbon-13 (13C) Labeling
The decision between using a deuterium-labeled or a 13C-labeled internal standard can significantly impact analytical method performance. The following table summarizes the critical characteristics of each, in the context of γ-nonalactone analysis.
| Feature | This compound | 13C-labeled γ-Nonalactone | Rationale & Implications for γ-Nonalactone Analysis |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located at exchangeable sites. | High. 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[1] | For γ-nonalactone, deuterium labeling on the furanone ring or the pentyl chain is generally stable. However, 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, particularly under harsh extraction or derivatization conditions. |
| Chromatographic Co-elution | Potential for slight chromatographic shift (isotope effect), leading to earlier elution than the unlabeled analyte. | Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution. | A chromatographic shift with the d4-standard can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.[2][3] 13C-standards are more likely to provide accurate correction for matrix effects due to perfect co-elution. |
| Mass Spectrometric Crosstalk | Lower risk of overlap with the analyte's M+1 and M+2 isotopic peaks if the mass shift is sufficient (ideally ≥ 4 Da). | Minimal risk of crosstalk. The mass difference is typically well-defined and separated from the analyte's isotopic cluster. | A mass difference of +4 Da for the d4-standard provides clear separation from the natural isotopic signals of unlabeled γ-nonalactone. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[4] | Typically involves a more complex and costly multi-step synthesis.[4] | The choice may be influenced by budget and the availability of the specific labeled compound. |
Experimental Data: A Comparative Overview
The following table presents typical performance data for the quantification of γ-nonalactone using this novel mixed-label standard, which can be considered representative of the high performance expected from a well-designed stable isotope-labeled standard.
| Parameter | Performance Data with ²H₂¹³C₂-γ-Nonalactone[5][6] |
| Analytical Method | Stable Isotope Dilution Assay - Solid Phase Extraction - Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS) |
| Linearity (R²) | > 0.99 |
| Reproducibility | 0.72% |
| Repeatability | 0.38% |
| Recovery | ~104%[8] |
This data demonstrates the high accuracy and precision that can be achieved with a stable isotope-labeled internal standard that does not suffer from isotopic instability or significant chromatographic shifts.
Experimental Protocols
A robust analytical method is crucial for reliable quantification. Below is a representative experimental protocol for the analysis of γ-nonalactone in a complex matrix like wine, adapted from published methods.[5][6][7][8]
1. Sample Preparation and Extraction
-
Spiking: To a 50 mL sample (e.g., wine), add a known amount of the internal standard (this compound or 13C-labeled γ-nonalactone).
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate).
-
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: Inject the concentrated extract in splitless mode.
-
Temperature Program: An optimized temperature gradient to ensure good separation of γ-nonalactone from other matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Specific ions for both the unlabeled analyte and the labeled internal standard.
-
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for the quantification of γ-nonalactone using a stable isotope-labeled internal standard.
Caption: A diagram illustrating the ideal co-elution of a 13C-labeled standard versus the potential for a chromatographic shift with a deuterium-labeled standard.
Conclusion and Recommendations
Both this compound and 13C-labeled γ-nonalactone can be effective internal standards for quantitative analysis. However, the choice between them depends on the specific requirements of the assay.
-
This compound is a viable and more cost-effective option, particularly for routine analyses where potential isotope effects and isotopic stability have been carefully evaluated and shown not to impact data quality.
-
13C-labeled γ-nonalactone is the superior choice for high-stakes applications, such as in regulated bioanalysis or when the highest level of accuracy and precision is required. Its key advantages are excellent isotopic stability and co-elution with the unlabeled analyte, which minimizes the risk of inaccurate results due to matrix effects.[2]
For new method development, it is highly recommended to evaluate both types of standards to determine the most suitable option for the specific matrix and analytical conditions. The use of a highly stable internal standard, such as a 13C-labeled analog or a strategically labeled deuterated compound, is crucial for robust and reliable quantitative results in demanding research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of γ-Nonalactone Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate and precise quantification of γ-nonalactone (5-Pentyldihydrofuran-2(3H)-one). Both methods leverage the capabilities of a deuterated internal standard, 5-Pentyldihydrofuran-2(3H)-one-d4, to ensure data reliability.
The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[1] This is because the analyte and the standard are chemically identical, ensuring they behave similarly during sample preparation and analysis, but are distinguishable by the mass spectrometer due to the mass difference.[1][2] This approach effectively compensates for variations in extraction recovery, injection volume, and matrix effects, which can suppress or enhance the analyte's signal.[3][4]
Experimental Methodologies
Detailed protocols for the quantification of γ-nonalactone in a common matrix (human plasma for LC-MS and a wine matrix for GC-MS) are outlined below. These protocols serve as a template and may require optimization based on specific laboratory instrumentation and sample characteristics.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly suited for volatile and semi-volatile compounds like γ-nonalactone, especially in food, beverage, and fragrance analysis.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquot: Take 10 mL of wine sample.
-
Internal Standard Spiking: Add 50 µL of this compound solution (10 µg/mL in methanol).
-
Extraction: Pass the sample through a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of ethyl acetate (B1210297).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate for injection.
2. Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
γ-nonalactone (Analyte) Quantifier Ion: m/z 85.[6]
-
This compound (IS) Quantifier Ion: m/z 89 (assuming 4 deuterons on the pentyl chain).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it ideal for bioanalytical applications, such as quantifying drug molecules or metabolites in complex biological matrices like plasma.[7]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Sample Aliquot: Use 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of this compound solution (1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile) for injection.
2. Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
γ-nonalactone (Analyte) Transition: To be determined empirically (e.g., [M+H]+ precursor ion to a characteristic product ion).
-
This compound (IS) Transition: To be determined empirically (e.g., [M+H]+ precursor ion with a +4 Da shift to a corresponding product ion).
-
Performance Comparison
The following tables summarize typical performance characteristics for the GC-MS and LC-MS/MS methods based on established analytical method validation parameters.[8][9]
| Parameter | GC-MS Method (Wine Matrix) | LC-MS/MS Method (Plasma Matrix) | Comment |
| Linearity (R²) | > 0.995[10] | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges. |
| Range | 5 - 200 µg/L | 0.5 - 500 ng/mL | The analytical range is tailored to the expected concentrations in the specific matrix. |
| Limit of Detection (LOD) | 1.5 µg/L | 0.15 ng/mL | LC-MS/MS typically offers superior sensitivity, crucial for bioanalysis. |
| Limit of Quantification (LOQ) | 5.0 µg/L | 0.5 ng/mL | The LOQ is the lowest concentration quantifiable with acceptable accuracy and precision.[11] |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Accuracy reflects the closeness of results to the true value.[12] |
| Precision (% RSD) | < 10% | < 7% | Precision measures the repeatability of the analysis.[12] |
| Recovery (%) | 85 - 105% | 90 - 110% | Recovery indicates the efficiency of the sample extraction process. |
Data presented are representative values sourced from scientific literature and typical method performance. Actual results may vary.
Visualized Workflows and Logic
The following diagrams illustrate the general analytical workflow and the principle of internal standard correction.
Caption: Figure 1. General Workflow for Quantitative Analysis
Caption: Figure 2. Correction Principle of an Internal Standard
Conclusion and Recommendations
The choice between GC-MS and LC-MS/MS for the quantification of γ-nonalactone using a deuterated internal standard depends primarily on the sample matrix and the required sensitivity.
-
GC-MS is a robust and reliable technique, well-suited for less complex matrices such as alcoholic beverages or fragrance formulations where analyte concentrations are expected to be in the µg/L (ppb) range or higher.[10]
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for complex biological matrices like plasma or urine, where analyte concentrations are often in the low ng/mL (ppt) range and extensive sample cleanup is necessary.[13]
In both methodologies, the use of this compound is critical. It corrects for inevitable analytical variations, thereby significantly improving the accuracy and precision of the final reported concentration, which is essential for reliable data in research, clinical, and quality control settings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. wjarr.com [wjarr.com]
- 10. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. youtube.com [youtube.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. japsonline.com [japsonline.com]
Performance Evaluation of 5-Pentyldihydrofuran-2(3H)-one-d4 as an Internal Standard in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of isotopically labeled internal standards, specifically focusing on the application of compounds like 5-Pentyldihydrofuran-2(3H)-one-d4 for the quantification of its non-deuterated analog, γ-nonalactone, in complex matrices. While direct performance data for this compound is limited in publicly available literature, this guide will utilize performance data from a closely related and well-documented isotopically labeled standard, ²H₂¹³C₂-γ-nonalactone, to illustrate the expected performance and advantages of this analytical approach.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is considered the gold standard in quantitative analysis, particularly for chromatography and mass spectrometry techniques.[1][2] This is because it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision.[2]
Comparison of Analytical Approaches
The quantification of trace-level compounds like γ-nonalactone in complex samples such as wine, food products, and biological fluids presents significant analytical challenges due to matrix effects. The choice of internal standard is critical for obtaining reliable results.
| Analytical Approach | Advantages | Disadvantages |
| Isotope Dilution Assay (IDA) with this compound | - High accuracy and precision. - Effectively corrects for matrix effects.[3] - Compensates for analyte loss during sample preparation.[2] - Similar chemical and physical properties to the analyte. | - Higher cost of the labeled standard. - Potential for isotopic interference if not properly resolved.[4] |
| Internal Standard (Structural Analog) | - More cost-effective than labeled standards. - Can correct for some instrumental variability. | - Does not co-elute perfectly with the analyte, leading to differential matrix effects.[2] - May not accurately reflect analyte recovery during sample preparation. |
| External Standard | - Simple to implement. - Low cost. | - Highly susceptible to matrix effects and variations in sample preparation and injection volume. - Generally provides lower accuracy and precision. |
Performance Data: A Case Study with ²H₂¹³C₂-γ-nonalactone in Wine
The following data is derived from a study that synthesized and validated the use of ²H₂¹³C₂-γ-nonalactone for the quantification of γ-nonalactone in New Zealand Pinot noir wine using a Stable Isotope Dilution Assay with Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS).[5][6][7] This data serves as a strong indicator of the expected performance of this compound under similar conditions.
Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Concentration Range | 0 to 100 µg L⁻¹ |
| Reproducibility (%RSD) | 0.72% |
| Repeatability (%RSD) | 0.38% |
| Limit of Detection (LOD) | 0.4 µg L⁻¹ |
| Limit of Quantitation (LOQ) | 1.1 µg L⁻¹ |
| Recovery | ~104% |
These results demonstrate the excellent linearity, precision, and sensitivity of the isotope dilution method for the analysis of γ-nonalactone in a complex wine matrix.[7][8]
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following is a summary of the key experimental protocols used in the analysis of γ-nonalactone with an isotopically labeled internal standard.[5][9]
1. Sample Preparation and Extraction (SPE)
-
Spiking: A known amount of the isotopically labeled internal standard (e.g., this compound) is added to the sample (e.g., wine) at the beginning of the sample preparation process.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analyte and internal standard from the bulk of the matrix components.
-
Elution: The retained compounds are then eluted from the cartridge using a suitable solvent.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: The concentrated extract is injected into the GC-MS system.
-
Separation: The analyte and internal standard are separated from other compounds on a chromatographic column. Due to their similar chemical properties, they will have very close retention times.
-
Detection: The mass spectrometer detects and quantifies the characteristic ions of both the analyte and the internal standard.
3. Quantification
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow
Experimental Workflow for γ-Nonalactone Quantification using an Isotopically Labeled Internal Standard
Caption: SIDA-SPE-GC-MS workflow for accurate quantification.
Signaling Pathway of Matrix Effect Compensation
Caption: How isotopic standards correct for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 5-Pentyldihydrofuran-2(3H)-one-d4 and its Non-Deuterated Analog for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deuterated reference material, 5-Pentyldihydrofuran-2(3H)-one-d4 (also known as γ-Nonalactone-d4), and its non-deuterated counterpart, 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone). This document is intended to assist researchers in selecting the appropriate reference material for their specific analytical and research needs, with a focus on applications in mass spectrometry-based quantification and metabolic studies.
Introduction to 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)
5-Pentyldihydrofuran-2(3H)-one, commonly known as γ-nonalactone, is a naturally occurring lactone found in various fruits, dairy products, and alcoholic beverages. It is a significant contributor to the characteristic coconut-like aroma and flavor in many food products.[1][2] Due to its distinct sensory properties, it is also widely used as a flavoring agent in the food and fragrance industries.[1][2][3] In scientific research, γ-nonalactone serves as a marker compound in food analysis and as a standard in sensory studies.
The deuterated analog, this compound, is a stable isotope-labeled version of γ-nonalactone. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, which is readily distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This property makes it an ideal internal standard for highly accurate and precise quantification of γ-nonalactone in complex matrices.
Comparison of Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of both the deuterated and non-deuterated forms of 5-Pentyldihydrofuran-2(3H)-one. Data for the non-deuterated compound is widely available from various chemical suppliers and databases.[1][2][4][5][6][7] Specifications for the deuterated analog are based on information from suppliers of stable isotope-labeled compounds.[8]
| Property | 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone) | This compound (γ-Nonalactone-d4) |
| Synonyms | γ-Nonalactone, Coconut Aldehyde, 4-Hydroxynonanoic acid γ-lactone | γ-Nonalactone-d4 |
| CAS Number | 104-61-0[4][6][7] | Not specified, supplier dependent |
| Molecular Formula | C₉H₁₆O₂[4][5][6][7] | C₉H₁₂D₄O₂ |
| Molecular Weight | 156.22 g/mol [4][5] | ~160.25 g/mol |
| Appearance | Colorless to pale yellow liquid[1][4] | Colorless to pale yellow liquid |
| Odor | Strong, coconut-like[1][2][4] | Strong, coconut-like |
| Boiling Point | 121-122 °C at 6 mmHg[1] | 121-122 °C at 6 mmHg (predicted) |
| Density | ~0.976 g/mL at 25 °C[1] | ~0.99 g/mL at 25 °C (predicted) |
| Refractive Index | ~1.447 at 20 °C[1] | ~1.447 at 20 °C (predicted) |
| Purity | Typically ≥98% | Typically ≥98% (isotopic purity often >99 atom % D) |
| Solubility | Soluble in most organic solvents; sparingly soluble in water.[9] | Soluble in most organic solvents; sparingly soluble in water. |
Experimental Protocols
Synthesis of γ-Nonalactone
A common laboratory-scale synthesis of γ-nonalactone involves the reaction of heptaldehyde with malonic acid, followed by intramolecular cyclization.[10][11]
Step 1: Synthesis of 3-Nonenoic Acid
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine malonic acid, heptaldehyde, and triethylamine.
-
Heat the mixture to approximately 100-110°C for one hour.
-
After cooling, the reaction mixture is worked up using an ether-water extraction. The organic layer is washed with hydrochloric acid and then with water.
-
The crude 3-nonenoic acid is obtained after removal of the solvent.
Step 2: Cyclization to γ-Nonalactone
-
The crude 3-nonenoic acid is dissolved in a suitable solvent such as heptane.
-
An acid catalyst, for example, Amberlyst 15 resin or sulfuric acid, is added to the solution.[10][11]
-
The mixture is heated to reflux for one hour to facilitate the intramolecular cyclization.
-
After cooling, the catalyst is filtered off, and the solvent is removed to yield the crude γ-nonalactone, which can be further purified by distillation.
Synthesis of Deuterated γ-Nonalactone (Conceptual)
The synthesis of deuterated analogs often involves the use of deuterated starting materials or reagents. For this compound, a plausible synthetic route would involve the deuteration of a suitable precursor. One conceptual pathway could involve the reduction of a keto-acid precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by acid-catalyzed lactonization.
Caption: Conceptual workflow for the synthesis of γ-Nonalactone-d4.
Analytical Method: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and reliable method for the analysis and quantification of γ-nonalactone in various samples. The use of a deuterated internal standard significantly improves the accuracy and precision of the results.
Sample Preparation (Solid Phase Microextraction - SPME)
-
A known amount of the sample (e.g., food, beverage) is placed in a headspace vial.
-
A precise amount of the internal standard, this compound, is added.
-
The vial is sealed and incubated at a specific temperature to allow the volatile compounds to partition into the headspace.
-
An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.
-
The fiber is then retracted and introduced into the GC injector for analysis.
GC-MS Conditions (Typical)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity. The characteristic ions for γ-nonalactone (m/z 85) and γ-nonalactone-d4 (m/z 89) are monitored.
Caption: Workflow for the quantitative analysis of γ-Nonalactone using a deuterated internal standard.
Performance Comparison in Application
The primary advantage of using this compound lies in its application as an internal standard in quantitative analysis.
| Feature | 5-Pentyldihydrofuran-2(3H)-one (External Standard) | This compound (Internal Standard) |
| Quantification Accuracy | Susceptible to variations in sample preparation, injection volume, and instrument response. | High accuracy due to correction for sample loss during preparation and instrumental variability. |
| Precision | Lower precision due to uncorrected variations. | High precision as the ratio of the analyte to the internal standard remains constant. |
| Matrix Effects | Significant impact from co-eluting matrix components can lead to ion suppression or enhancement. | Minimizes matrix effects as the deuterated standard co-elutes and experiences similar ionization effects as the analyte. |
| Method Robustness | Less robust; requires strict control over experimental conditions. | More robust and reliable for routine analysis of complex samples. |
| Cost | Lower initial cost. | Higher initial cost. |
Conclusion
For researchers requiring accurate and precise quantification of 5-Pentyldihydrofuran-2(3H)-one (γ-nonalactone), the use of its deuterated analog, this compound, as an internal standard is highly recommended. While the initial cost of the deuterated standard is higher, the significant improvements in data quality, accuracy, and method robustness justify the investment, particularly for applications in regulated environments and for the analysis of complex sample matrices. The non-deuterated compound remains a valuable and cost-effective option for qualitative analysis, sensory studies, and as a reference material for method development.
References
- 1. Gamma Nonalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 3. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 4. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2(3H)-Furanone, dihydro-5-pentyl- | CymitQuimica [cymitquimica.com]
- 6. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 7. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]
- 8. gamma - Nonalactone - d4 [chemicalbook.com]
- 9. 5-Pentyl-3H-furan-2-one | C9H14O2 | CID 10725569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. prezi.com [prezi.com]
Safety Operating Guide
Proper Disposal of 5-Pentyldihydrofuran-2(3H)-one-d4: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Pentyldihydrofuran-2(3H)-one-d4, a deuterated lactone, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for its disposal, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol outlines the general steps for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated vials).
-
The label should include the full chemical name, concentration, and any relevant hazard warnings.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection:
-
Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container.
-
For any residual amounts in original containers or on labware, rinse with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate in the same waste container.
-
Keep the waste container closed when not in use.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the completed waste manifest, including the chemical name, quantity, and any associated hazards. The disposal must be carried out at an approved waste disposal plant.[1]
-
-
Record Keeping:
-
Maintain a detailed log of the amount of this compound waste generated and disposed of. This is essential for regulatory compliance and laboratory inventory management.
-
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for different disposal methods, were found in the provided search results. Disposal procedures are primarily determined by the chemical's hazard classification and regulatory requirements.
| Parameter | Value | Source |
| GHS Hazard Classification | Not Classified (for the non-deuterated analogue) | [4] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are followed in the correct sequence to maintain safety and compliance.
Ultimate disposal of this chemical must take into account its potential impact on air quality, as well as its possible migration in soil or water, and its effects on animal and plant life.[5] Adherence to environmental and public health regulations is paramount.[5]
References
Personal protective equipment for handling 5-Pentyldihydrofuran-2(3H)-one-d4
This document provides crucial safety, handling, and disposal information for 5-Pentyldihydrofuran-2(3H)-one-d4, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this guidance is predicated on the safety profiles of similar lactone compounds and general protocols for handling deuterated substances.
Immediate Action Required: Before any handling, storage, or disposal of this compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) from your chemical supplier. The toxicological properties of this specific deuterated compound have not been extensively documented in publicly available sources. Therefore, it must be treated as a substance of unknown toxicity, demanding the highest level of precaution.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[1][2][3][4]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is advisable. | Inspect gloves before each use and dispose of them immediately after contamination. Follow proper glove removal techniques to prevent skin contact. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or significant spill risks, a chemically resistant apron should be worn over the lab coat. | Clothing should be flame-retardant if flammable solvents are in use. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary if work is not conducted in a properly functioning chemical fume hood or if aerosols are generated. | The need for respiratory protection should be determined by a formal risk assessment. |
II. Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.
Engineering Controls:
-
Primary Containment: All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood or a glove box.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.
Handling Protocol:
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Ensure all necessary equipment, such as spatulas, glassware, and balances, are clean and readily accessible. A chemical spill kit should be within easy reach.[1]
-
Weighing: If the compound is a solid, weigh it within the fume hood. Use a tared container to minimize the need for transferring the solid. Handle with care to avoid generating dust.[1]
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to prevent splashing. If heating or sonication is required, ensure the container is appropriately sealed or vented inside the fume hood.[1]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment with a suitable solvent, followed by soap and water. Always wash your hands thoroughly after removing gloves.[1]
Storage: Proper storage is essential to maintain the isotopic purity of deuterated compounds.[5]
-
Temperature: Store in a cool, dry, and well-ventilated place.[6][7] Refrigeration (e.g., 4°C) is a common practice, with long-term storage often recommended at -20°C.[5] Always adhere to the manufacturer's specific storage temperature recommendations.
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.[5][7]
-
Inert Atmosphere: To prevent oxidation and contamination, handle and store the compound under an inert atmosphere, such as dry nitrogen or argon.[5][8]
-
Container: Keep the container tightly closed.[7]
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste unless otherwise specified by local regulations and the supplier's SDS.[1]
Waste Management Protocol:
-
Waste Collection: Collect all waste materials, including contaminated gloves, absorbent paper, and excess compound, in a dedicated, closed, and clearly labeled hazardous waste container.[2]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wear the appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a hazardous waste container. Decontaminate the spill area thoroughly.[2]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.
While deuterium (B1214612) itself is not considered environmentally hazardous, the organic molecule to which it is attached dictates the disposal method.[6] Some suppliers may offer a return program for depleted heavy water, which is a valuable resource.[9]
IV. Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. fishersci.fr [fishersci.fr]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
